2-(2-Carboxyvinyl)benzeneboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

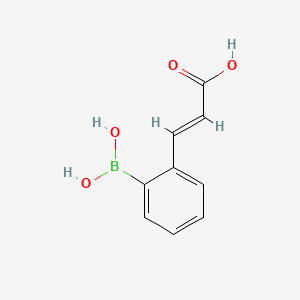

2-(2-Carboxyvinyl)benzeneboronic acid is an organic compound with the molecular formula C9H9BO4 and a molecular weight of 191.98 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . The structure of this compound includes a boronic acid group attached to a benzene ring, which is further substituted with a carboxyvinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Carboxyvinyl)benzeneboronic acid typically involves the reaction of a suitable boronic acid precursor with a carboxyvinyl group. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Carboxyvinyl)benzeneboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The carboxyvinyl group can be reduced to form the corresponding alcohol.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Alcohol derivatives.

Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

2-(2-Carboxyvinyl)benzeneboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

Biology: Investigated for its potential use in biological assays and as a probe for detecting specific biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Carboxyvinyl)benzeneboronic acid primarily involves its role as a boronic acid reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The carboxyvinyl group can also participate in various reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

Phenylboronic acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.

2-Furylboronic acid: Contains a furan ring instead of a benzene ring, used in similar coupling reactions.

4-Carboxyphenylboronic acid: Similar structure with a carboxyl group directly attached to the benzene ring.

Uniqueness

2-(2-Carboxyvinyl)benzeneboronic acid is unique due to the presence of both a boronic acid group and a carboxyvinyl group, which allows it to participate in a wider range of chemical reactions compared to simpler boronic acids. This dual functionality makes it a valuable reagent in organic synthesis and various scientific research applications.

Biological Activity

2-(2-Carboxyvinyl)benzeneboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C9H9B1O4

- CAS Number : 374105-86-0

- Structure : The compound features a carboxyvinyl group attached to a phenylboronic acid moiety, which is crucial for its biological interactions.

This compound functions primarily as an enzyme inhibitor. Its mechanism involves the reversible binding to the active site of various enzymes, particularly β-lactamases, which are responsible for antibiotic resistance in bacteria. The compound's boronic acid functionality allows it to form covalent bonds with serine residues in the active sites of these enzymes, thereby inhibiting their activity.

Enzyme Inhibition

Research has shown that this compound exhibits significant inhibitory effects against various β-lactamases, including KPC and AmpC enzymes. In vitro studies indicate that this compound can effectively inhibit these enzymes at micromolar concentrations, making it a candidate for combination therapies with β-lactam antibiotics to combat resistant bacterial strains .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects on prostate cancer cells (PC-3), with IC50 values indicating significant growth inhibition at concentrations ranging from 1 to 5 µM . Further investigations are necessary to elucidate the specific pathways through which this compound exerts its anticancer effects.

Case Studies

- Inhibition of KPC Enzymes : A study assessed the potency of various boronic acids, including this compound, against KPC-2 enzymes. The results indicated that this compound exhibited enhanced inhibitory activity compared to traditional β-lactamase inhibitors, suggesting its potential utility in clinical settings .

- Antimicrobial Activity : Another research effort evaluated the antimicrobial efficacy of several boronic compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that this compound demonstrated promising antibacterial activity, further supporting its role in treating infections caused by resistant strains .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Primary Activity |

|---|---|---|

| This compound | Boronic Acid Derivative | Enzyme Inhibition |

| Phenylboronic Acid | Boronic Acid | Enzyme Inhibition |

| Bortezomib | Boronate | Proteasome Inhibition (Anticancer) |

Properties

IUPAC Name |

(E)-3-(2-boronophenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6,13-14H,(H,11,12)/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFDGNUJQALQFL-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C=CC(=O)O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC=CC=C1/C=C/C(=O)O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.